Protoapigenone

Catalog No.
S8555673
CAS No.
862884-32-0
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protoapigenone

CAS Number

862884-32-0

Product Name

Protoapigenone

IUPAC Name

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H

InChI Key

DLMOVPAUHQQYHA-UHFFFAOYSA-N

SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

C1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Description

5,7-dihydroxy-2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)chromen-4-one is a natural product found in Macrothelypteris torresiana with data available.

Protoapigenone is a naturally occurring flavonoid compound, specifically classified as a protoflavone. It was first isolated from the fern Thelypteris torresiana and has garnered attention due to its notable biological activities, particularly its cytotoxic effects against various human cancer cell lines. Its structure features a unique arrangement of hydroxyl groups that contribute to its reactivity and biological properties. Protoapigenone has been studied for its potential as an antiviral agent and for its role in inhibiting cancer cell proliferation, making it a compound of significant interest in pharmacological research .

Typical of flavonoids, including oxidation, reduction, and alkylation. Its synthesis often involves a series of steps that modify the B-ring or introduce substituents at specific positions on the flavonoid backbone. For instance, the total synthesis of protoapigenone may start with the condensation of trihydroxyacetophenones followed by cyclization reactions using iodine catalysts. Subsequent oxidation reactions can yield derivatives with enhanced biological activity .

Key Reactions:

  • Oxidative Dearomatization: This reaction modifies the B-ring using hypervalent iodine reagents, leading to derivatives with altered biological properties.
  • Hydrogenation: The selective hydrogenation of double bonds in protoapigenone derivatives can enhance their stability and bioactivity.
  • Alkylation: Introducing alkyl groups at the 1′ position can significantly affect the cytotoxicity and selectivity of these compounds against cancer cells .

Protoapigenone exhibits a range of biological activities, primarily noted for its antitumor and antiviral properties. In vitro studies have demonstrated that protoapigenone can induce apoptosis in various cancer cell lines, including those from breast, liver, prostate, and cervical cancers. The compound acts through several mechanisms, such as inhibition of cell proliferation via the phosphoinositide 3-kinase signaling pathway and induction of oxidative stress leading to DNA damage . Additionally, it has shown potential as an antiviral agent against the Epstein-Barr virus by disrupting viral lytic cycles .

The synthesis of protoapigenone typically involves several key steps:

  • Starting Materials: The synthesis often begins with readily available flavonoids like apigenin.
  • Claisen-Schmidt Condensation: This step involves reacting acetophenones with benzaldehydes in the presence of a base to form chalcone intermediates.
  • Cyclization: Chalcones are cyclized under acidic or basic conditions to form flavonoid structures.
  • Oxidation: Final modifications often include oxidation reactions to convert hydroxyl groups into carbonyls or other functional groups.
  • Purification: The synthesized compounds are purified using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate pure protoapigenone and its analogs .

Protoapigenone has potential applications in several fields:

  • Pharmaceuticals: Due to its anticancer and antiviral properties, it is being explored as a lead compound for drug development targeting various cancers and viral infections.
  • Nutraceuticals: Its antioxidant properties suggest potential use in dietary supplements aimed at improving health outcomes related to oxidative stress.
  • Cosmetics: Given its bioactive properties, protoapigenone may be incorporated into skincare products for its protective effects against skin aging and damage .

Interaction studies have focused on how protoapigenone binds to proteins and other biomolecules:

  • Albumin Binding: Research indicates that protoapigenone and its derivatives exhibit varying degrees of binding affinity to serum albumin, which can influence their pharmacokinetics and bioavailability.
  • Enzyme Inhibition: Protoapigenone has been shown to inhibit various enzymes involved in cancer progression and viral replication, providing insight into its mechanism of action as an anticancer and antiviral agent .

Protoapigenone shares structural similarities with other flavonoids but is unique due to specific modifications that enhance its biological activity. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
ApigeninHydroxyflavone with similar backboneKnown for anti-inflammatory effects
Luteolin3′,4′-dihydroxyflavoneExhibits strong antioxidant activity
Chrysin5,7-dihydroxyflavoneNoted for anxiolytic effects
Baicalein5,6,7-trihydroxyflavoneExhibits potent anti-cancer properties

Protoapigenone is distinguished by its specific hydroxyl group positioning and the presence of a unique methoxy group that enhances its cytotoxicity compared to these similar compounds .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

286.04773803 g/mol

Monoisotopic Mass

286.04773803 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-02-18

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